

Application Note: Quantitative Analysis of Enduracidin using Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest

Compound Name: *Enduracidin*

Cat. No.: *B1143893*

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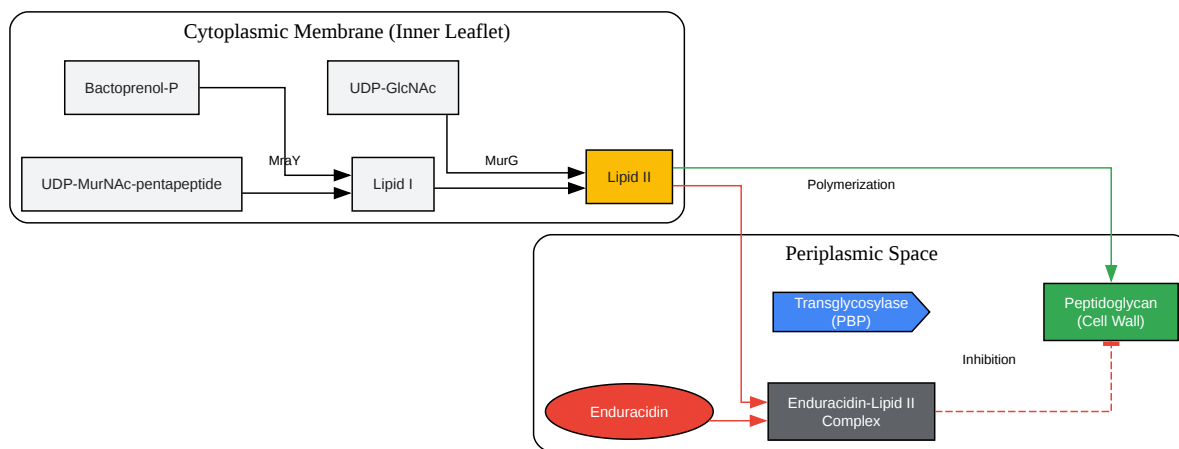
Audience: Researchers, scientists, and drug development professionals.

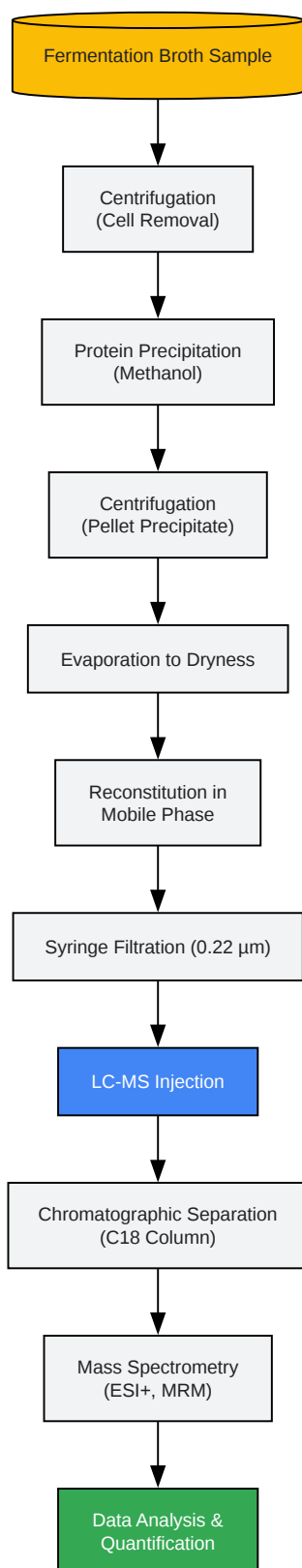
Introduction

Enduracidin is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[2][3] This mode of action makes it an important compound in the study of antibiotic resistance. Accurate and sensitive quantification of **Enduracidin** is critical for research, development, and quality control. This application note provides a detailed protocol for the analysis of **Enduracidin** using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for the quantitative analysis of complex molecules in biological matrices.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Enduracidin targets the transglycosylation step of peptidoglycan biosynthesis.[2][3] It forms a complex with Lipid II, the monomeric precursor of peptidoglycan, thereby preventing its incorporation into the growing cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death. The simplified pathway is illustrated below.





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References

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